

An In-depth Technical Guide to 1,4-Dioxane-2,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dioxane-2,3-diol

Cat. No.: B184068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Dioxane-2,3-diol**, a heterocyclic organic compound. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses the broader pharmacological context of 1,4-dioxane derivatives in drug discovery.

Core Compound Identification

CAS Number: 4845-50-5[\[1\]](#)[\[2\]](#)

IUPAC Name: **1,4-dioxane-2,3-diol**[\[2\]](#)

Synonyms: 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol, Dioxanediol

Physicochemical Properties

A summary of the key physical and chemical properties of **1,4-Dioxane-2,3-diol** is presented in the table below. This data is essential for handling, characterization, and experimental design.

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₄	[1] [2]
Molecular Weight	120.10 g/mol	[1]
Physical Form	White to off-white powder or crystalline powder	[1]
Melting Point	92-94 °C	[1]
Purity	>96.0% (GC)	
InChI Key	YLVACWCCJCZITJ- UHFFFAOYSA-N	[2] [3]
SMILES	OC1OCCOC1O	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1,4-Dioxane-2,3-diol** is not readily available in the reviewed literature, a general and adaptable approach for the preparation of 2,3-disubstituted 1,4-dioxane derivatives involves the reaction of an epoxide with ethylene glycol. This method provides a foundational strategy for chemists to develop a specific synthesis for **1,4-Dioxane-2,3-diol**.

A general synthesis approach for 2,3-disubstituted 1,4-dioxanes is described, which can be adapted for **1,4-Dioxane-2,3-diol**. The key steps involve the ring-opening of an epoxide with an ethylene glycol salt, followed by cyclization of the resulting diol.[\[4\]](#)[\[5\]](#)

The reactivity of the 1,4-dioxane scaffold is of significant interest in medicinal chemistry. The diol functional groups in **1,4-Dioxane-2,3-diol** offer reactive sites for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological and Pharmacological Context

The broader class of 1,4-dioxane derivatives has been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery. It is important to note that

while the parent compound, 1,4-dioxane, has been studied for its carcinogenicity, its substituted derivatives are being explored for therapeutic applications.[\[6\]](#)

Substituted 1,4-dioxanes have been synthesized and evaluated as central nervous system depressants.[\[7\]](#) Furthermore, specific derivatives have been designed as multitarget agents for complex neurological disorders. For instance, certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have shown combined interactions with dopamine (D2-like) and serotonin (5-HT1A) receptors, suggesting potential therapeutic applications in Parkinson's disease and schizophrenia.[\[8\]](#)

In the realm of oncology, 1,4-benzodioxane-hydrazone derivatives have been synthesized and identified as potential mTOR inhibitors for the treatment of skin cancer. These compounds were shown to induce apoptosis and cause S-phase arrest in melanoma cell lines.[\[9\]](#)

Experimental Methodologies

To aid researchers in the investigation of **1,4-Dioxane-2,3-diol** and its derivatives, the following sections detail generalized experimental protocols relevant to its synthesis and biological evaluation.

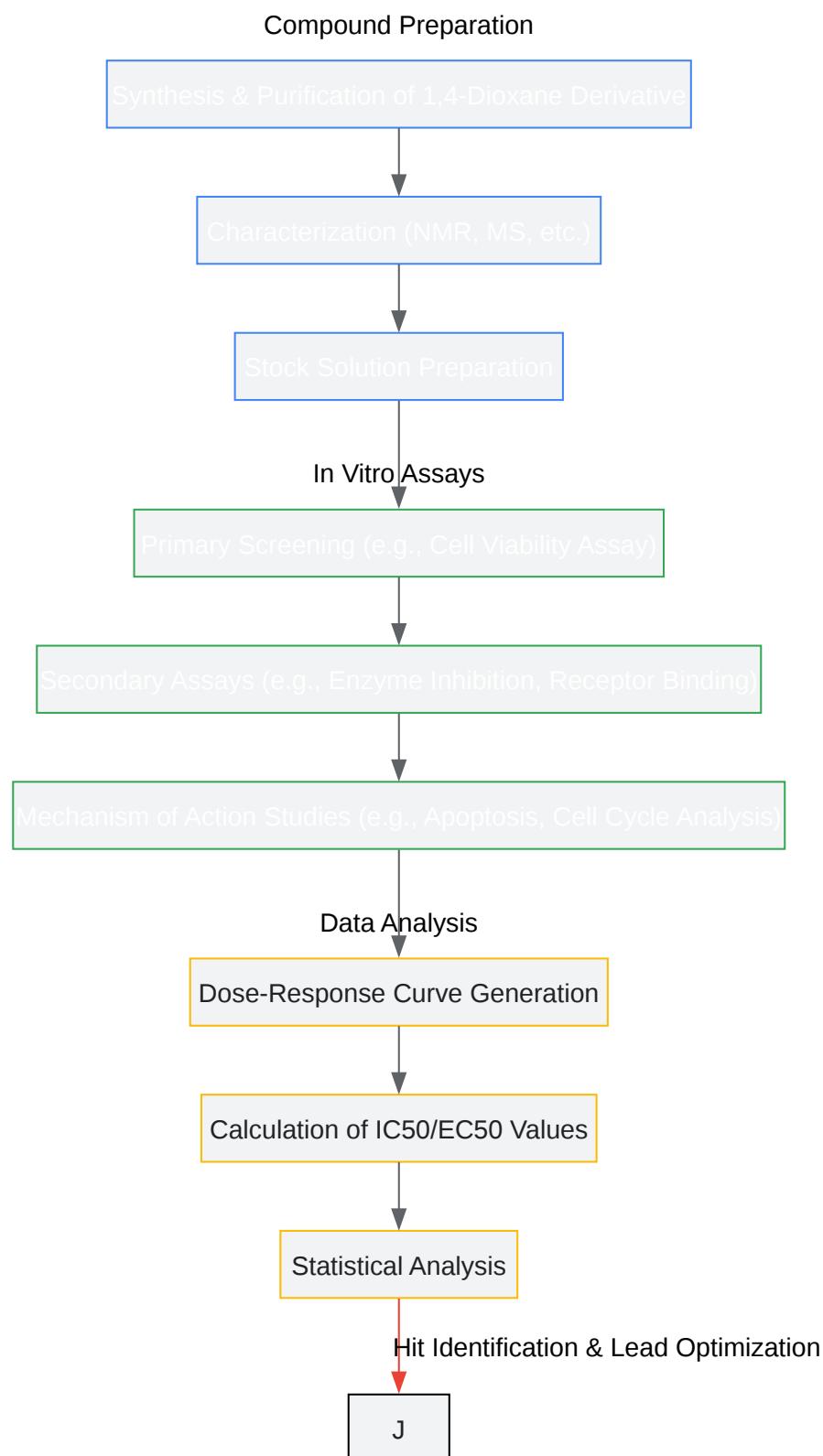
General Synthesis of 2,3-Disubstituted 1,4-Dioxanes

This protocol is based on the general method of epoxide ring-opening followed by cyclization.
[\[4\]](#)[\[5\]](#)

Step 1: Epoxide Ring Opening

- To a solution of ethylene glycol in a suitable anhydrous solvent (e.g., THF, dioxane), add a strong base (e.g., sodium hydride, lithium monolithium salt) at a controlled temperature (e.g., 0 °C to room temperature) under an inert atmosphere (e.g., argon, nitrogen).
- Stir the mixture for a specified time to allow for the formation of the ethylene glycol salt.
- Add the desired epoxide dropwise to the reaction mixture.
- Allow the reaction to proceed at a specific temperature and for a duration sufficient to ensure complete consumption of the epoxide, monitoring by a suitable technique (e.g., TLC, GC-MS).

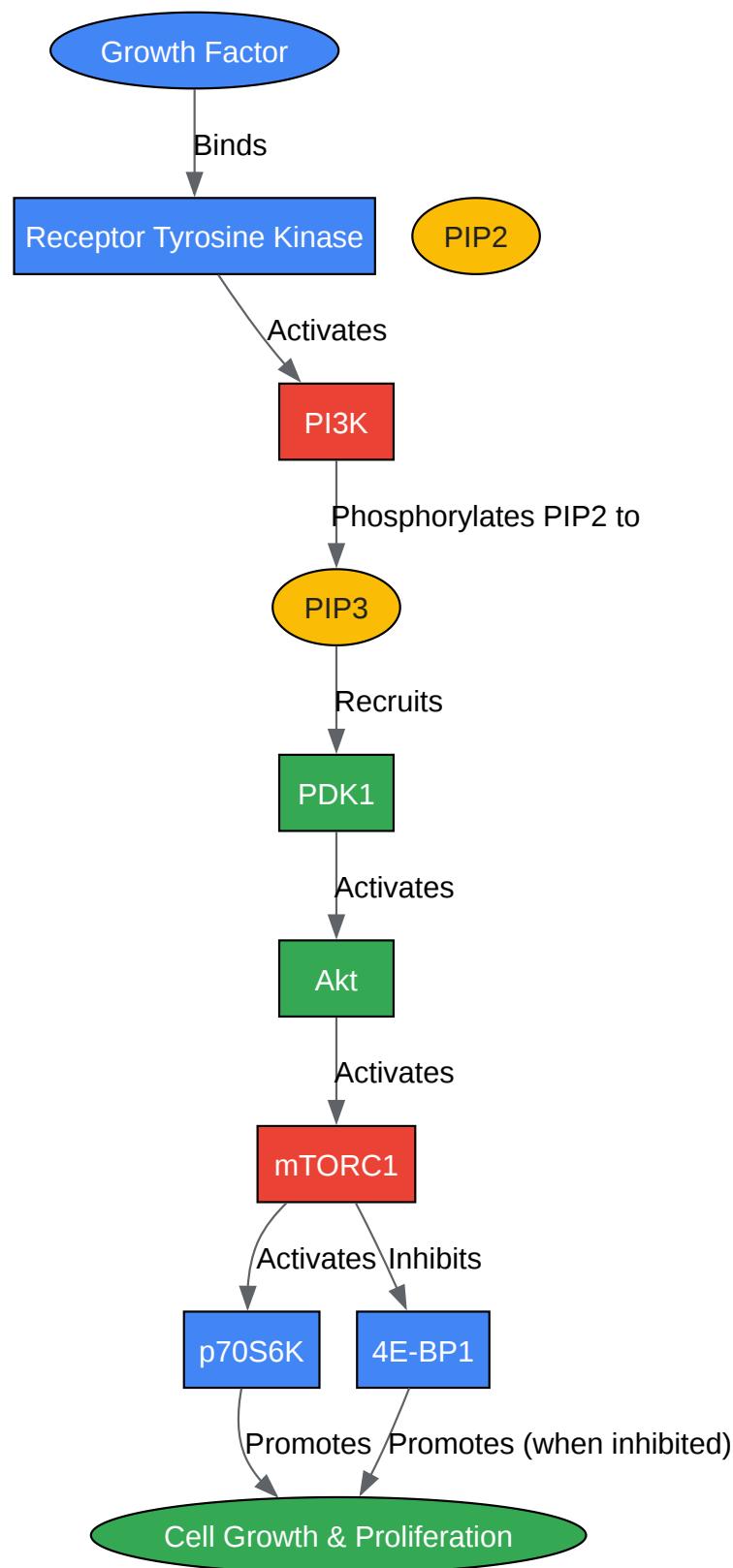
MS).


- Upon completion, quench the reaction carefully with a proton source (e.g., water, saturated ammonium chloride solution).
- Extract the product with an appropriate organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Step 2: Cyclization to form the 1,4-Dioxane Ring

- Dissolve the crude diol from Step 1 in a suitable solvent.
- Employ a cyclization method, which can be acid-catalyzed or involve a two-step process of converting the hydroxyl groups to leaving groups followed by intramolecular substitution.
- Monitor the reaction for the formation of the 1,4-dioxane product.
- After completion, work up the reaction mixture, which may involve neutralization, extraction, and washing steps.
- Purify the final 1,4-dioxane derivative using techniques such as column chromatography, distillation, or recrystallization.

In Vitro Biological Evaluation: A General Workflow


The following diagram illustrates a typical workflow for the initial in vitro biological screening of a novel compound like a **1,4-Dioxane-2,3-diol** derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro biological evaluation.

Signaling Pathway Context

While no specific signaling pathways have been directly elucidated for **1,4-Dioxane-2,3-diol**, the mTOR (mammalian target of rapamycin) signaling pathway has been identified as a target for 1,4-benzodioxane-hydrazone derivatives with anticancer activity.^[9] The following diagram provides a simplified overview of the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival, and a common target in cancer drug development.

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety Information

1,4-Dioxane-2,3-diol is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[10] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dioxane-2,3-diol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1,4-Dioxane-2,3-diol, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1,4-Dioxane-2,3-diol, trans- | C4H8O4 | CID 1551056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioassay of 1,4-dioxane for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dioxane-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184068#1-4-dioxane-2-3-diol-cas-number-and-properties\]](https://www.benchchem.com/product/b184068#1-4-dioxane-2-3-diol-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com